Product packaging for 3-Chlorobicyclo[3.2.1]oct-3-en-2-one(Cat. No.:CAS No. 51145-45-0)

3-Chlorobicyclo[3.2.1]oct-3-en-2-one

Cat. No.: B12837271
CAS No.: 51145-45-0
M. Wt: 156.61 g/mol
InChI Key: CDPIEYVGXMIULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Chlorobicyclo[3.2.1]oct-3-en-2-one is a high-value bicyclic ketone intermediate extensively used in organic synthesis and agrochemical research . Its primary research application is in the preparation of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitor herbicides, a leading class of agrochemicals . Compounds synthesized from this intermediate, such as the herbicides fluoropyroxaden and bicyclopyralid, exhibit potent activity against a broad spectrum of broadleaf and perennial weeds . These herbicides are crucial for crops like corn, wheat, and sugarcane, and are particularly effective against weeds that have developed resistance to other herbicide classes . The compound serves as a direct precursor to bicyclo[3.2.1]-3-octane-2,4-dione, a key structural motif in these active ingredients . Advanced synthetic routes have been developed to convert this compound into target molecules efficiently, with methods focusing on improving yield and reducing polymer formation during synthesis . This makes it a critical building block for researchers in medicinal and agricultural chemistry developing novel HPPD inhibitors. The product is provided for laboratory research purposes. For Research Use Only. Not for human or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClO B12837271 3-Chlorobicyclo[3.2.1]oct-3-en-2-one CAS No. 51145-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorobicyclo[3.2.1]oct-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPIEYVGXMIULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C=C(C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291174
Record name 3-Chlorobicyclo[3.2.1]oct-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51145-45-0
Record name 3-Chlorobicyclo[3.2.1]oct-3-en-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51145-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorobicyclo[3.2.1]oct-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[3.2.1]oct-3-en-2-one, 3-chloro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.292
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3 Chlorobicyclo 3.2.1 Oct 3 En 2 One

Advanced Synthetic Transformations Leading to the Compound

More recently, advanced synthetic transformations have been developed to access functionalized bicyclo[3.2.1]octanes. An iodine-induced cyclization and oxidation of allylic alcohols has been shown to produce highly functionalized bicyclo[3.2.1]octanes through the formation of six new bonds in a single operation. This strategy showcases a divergent approach to the bicyclo[3.2.1]octane framework.

A significant advanced transformation in the direct synthesis of 3-chlorobicyclo[3.2.1]oct-3-en-2-one is the oxidation of its precursor alcohol, 3-chlorobicyclo[3.2.1]oct-3-en-2-ol. Modern oxidation methods that are mild and selective can be employed for this purpose. A patent describes the use of a Swern-type oxidation, employing oxalyl chloride and dimethyl sulfoxide (B87167), to convert the alcohol to the ketone in high yield. nih.gov Another variant uses thionyl chloride and dimethyl sulfoxide for the same transformation, also with excellent yield. nih.gov These methods represent efficient and controlled final steps in the synthesis of the title compound.

Starting MaterialOxidizing Agent/SystemProductYieldReference
exo-3-Chlorobicyclo[3.2.1]oct-3-en-2-olOxalyl chloride, DMSO, CH2Cl2, -60 °CThis compound- nih.gov
exo-3-Chlorobicyclo[3.2.1]oct-3-en-2-olThionyl chloride, DMSO, CH2Cl2, -20 °CThis compound96.4% nih.gov

Intramolecular Rearrangement Pathways in Bicyclo[3.2.1]octenone Formation

The construction of the bicyclo[3.2.1]octenone skeleton is often achieved through elegant intramolecular rearrangement reactions. These pathways capitalize on the transformation of simpler cyclic systems into the more complex bicyclic architecture.

A notable method involves a semi-pinacol rearrangement of 2,3-epoxy silyl (B83357) ethers derived from norcamphor (B56629) and related compounds. This diastereoselective approach provides access to both bicyclo[3.2.1]octan-2-ones and -3-ones through a stereospecific 1,2-migration. chemrxiv.org Another powerful strategy is the tandem Diels-Alder reaction/ring expansion between cyclopentadiene (B3395910) and α,β-unsaturated aldehydes. This process, which can be catalyzed by chiral Lewis acids, results in highly stereoselective formation of bicyclo[3.2.1]octenones. chemrxiv.org

The bicyclo[2.2.2]octenone skeleton can also serve as a precursor, undergoing transformation into the bicyclo[3.2.1]octanone framework through various rearrangements, including those induced by photo-irradiation or other sigmatropic shifts. rsc.orggoogle.com For instance, the fragmentation of ketoximes derived from bicyclo[2.2.2]octenones can lead to the formation of highly functionalized cyclohexene (B86901) frameworks, showcasing the versatility of rearrangement strategies. google.com

Acid-promoted rearrangements are also a common theme. nih.gov For example, certain carbinols can undergo unexpected skeletal rearrangements in the presence of a Lewis acid like stannic chloride, leading to the formation of bicyclo[3.2.1]octadiene derivatives through a cascade of carbocationic events. nih.gov The proposed mechanism for this transformation involves the initial formation of a carbocation, which then undergoes intramolecular cyclization and subsequent ring cleavage to yield the stable bicyclic system. nih.gov

Ring Cleavage Reactions of Tricyclic Precursors for Bicyclo[3.2.1]octanones

An alternative and efficient route to bicyclo[3.2.1]octanones involves the strategic cleavage of a bond within a more strained tricyclic precursor. This method leverages the release of ring strain as a driving force for the reaction.

A prominent example is the regioselective cyclopropyl (B3062369) ring cleavage of tricyclo[3.3.0.02,8]octanones. acs.orgnih.gov This reaction can be mediated by hydrochloric acid, and studies have shown that using an ionic liquid as the solvent can significantly accelerate the reaction and improve yields compared to traditional organic solvents. acs.org The introduction of a keto-substitution at the C1 position of tricyclo[3.3.0.02,8]octan-3-one systems has been shown to initiate the first example of C1–C8 bond cleavage in these structures. nih.gov

Similarly, the tricyclo[3.2.1.03,6]octane scaffold can be deconstructed to selectively provide the bicyclo[3.2.1]octane core. mdpi.com This fragmentation can be achieved through various methods, including visible-light palladium catalysis and photoinduced electron transfer (PET), which facilitate the mild generation of radical intermediates that trigger the desired C-C bond cleavage. mdpi.com These strategies highlight how a common tricyclic intermediate can be divergently and selectively transformed into various bicyclic frameworks. mdpi.com

Modern Catalytic and Green Chemistry Approaches

Recent advancements in organic synthesis have emphasized the development of more efficient, selective, and environmentally benign methods. The synthesis of the bicyclo[3.2.1]octane core has benefited significantly from these innovations, particularly in the realms of organocatalysis and green chemistry protocols.

Organocatalytic Methods for Bicyclo[3.2.1]octane Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, avoiding the use of often toxic and expensive metal catalysts. nih.gov The construction of the bicyclo[3.2.1]octane skeleton has been a fertile ground for the application of organocatalytic methods. nih.govmdpi.com

A highly effective strategy is the domino Michael/Aldol reaction . tandfonline.com For instance, the reaction between β,γ-unsaturated 1,2-ketoesters and cyclic 1,3-ketoesters, catalyzed by chiral primary amine catalysts, can produce synthetically valuable bicyclo[3.2.1]octane derivatives with multiple stereogenic centers in good yields and high enantioselectivities. tandfonline.com Similarly, domino Michael-Henry reactions, employing proline-derived bifunctional catalysts or quinine-derived thioureas, have been used to construct enantioenriched bicyclo[3.2.1]octan-2-ones. nih.govmdpi.com

Chiral phosphoric acids have also been utilized as effective Brønsted acid catalysts. mdpi.com These catalysts operate by activating substrates through hydrogen bonding, thereby creating a chiral environment that dictates the stereochemical outcome of transformations leading to the bicyclic core. mdpi.com The versatility of organocatalysis allows for the synthesis of a wide array of functionalized and chiral bicyclo[3.2.1]octanes. rsc.orgnih.gov

Performance of Selected Organocatalysts in Bicyclo[3.2.1]octane Synthesis
Reaction TypeCatalyst TypeKey FeaturesReference
Domino Michael/AldolChiral Primary AmineConstructs four stereogenic centers, including two quaternary carbons. tandfonline.com
Domino Michael-HenryProline-derived Bifunctional CatalystsYields enantioenriched bicyclo[3.2.1]octan-2-ones. nih.govmdpi.com
[3+2] AnnulationQuinine-SquaramideEffective at low catalyst loading (down to 500 ppm). nih.gov
Asymmetric CascadeChiral Phosphoric AcidsActivates substrates via hydrogen bonding for stereocontrol. mdpi.com

Solvent-Free Cyclization Protocols in Bicyclic Ketone Preparation

In line with the principles of green chemistry, solvent-free reaction conditions are highly desirable as they reduce waste and minimize environmental impact. acs.orgnih.gov Several protocols for the synthesis of bicyclic ketones have been developed that operate without a conventional solvent.

Mechanochemical synthesis, where mechanical energy from ball milling is used to drive reactions, is an inherently solvent-free technique. acs.org This method has been applied to the synthesis of various ketones, demonstrating efficiency and experimental simplicity. acs.org Another approach is the use of solid acid catalysts, such as Amberlyst-15, which can facilitate one-pot alkylation and decarboxylation reactions to produce ketones under solvent-free conditions. researchgate.net

Solvent-free organocatalytic methods have also been reported. For example, the synthesis of certain bicyclic diketones has been achieved using L- or D-proline as a catalyst under neat (solvent-free) conditions at room temperature. tandfonline.com Additionally, intramolecular Friedel–Crafts cyclizations have been performed using an excess of a reagent like trichloroacetic anhydride, which acts as both the reagent and the solvent, to yield bicyclic ketones such as tetralones. rsc.org The Prins cyclization, a powerful C-C bond-forming reaction, can also be conducted under solvent- and metal-free conditions to afford cyclic ethers. nih.gov

Examples of Solvent-Free Protocols for Bicyclic Ketone Synthesis
MethodologyCatalyst/ReagentProduct TypeKey AdvantageReference
OrganocatalysisL- or D-ProlineBicyclic DiketonesEco-friendly, neat conditions. tandfonline.com
Friedel–Crafts CyclizationTrichloroacetic AnhydrideTetralonesReagent also acts as solvent. rsc.org
MechanochemistryNot applicableVarious KetonesAvoids hazardous solvents, shorter reaction times. acs.org
Solid Acid CatalysisAmberlyst-15Flavoring KetonesReusable heterogeneous catalyst. researchgate.net

Application of Ionic Liquids in Bicyclo[3.2.1]octanone Synthesis

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. They have found application in the synthesis of bicyclo[3.2.1]octanones, particularly in facilitating ring cleavage reactions.

The synthesis of bicyclo[3.2.1]octanones from tricyclo[3.3.0.02,8]octanes via regioselective cyclopropyl ring cleavage has been shown to be significantly more efficient in the ionic liquid 1-butyl-3-methylimidazolium chloride ([BMIm]Cl) compared to conventional organic solvents. acs.org The reaction proceeds much faster and gives very good yields of the desired product. acs.org The use of ionic liquids in these transformations demonstrates clear advantages, and the recyclability of the ionic liquid adds to the green credentials of the method. acs.org This approach combines the strategic complexity of ring cleavage with the environmental benefits of modern solvent systems. researchgate.net

Reactivity and Reaction Mechanisms of 3 Chlorobicyclo 3.2.1 Oct 3 En 2 One

Nucleophilic Transformations and Functional Group Interconversions

The presence of a vinyl chloride moiety adjacent to a carbonyl group makes 3-Chlorobicyclo[3.2.1]oct-3-en-2-one susceptible to nucleophilic attack, leading to a range of functional group interconversions.

A significant reaction of this compound involves its conversion to alkoxy intermediates through reaction with alcohols in the presence of a strong base and a catalyst. google.comwipo.int This transformation is a key step in the synthesis of other valuable bicyclic compounds. The reaction proceeds by nucleophilic substitution at the C-4 position, where the alkoxy group from the alcohol replaces the chlorine atom, yielding a 4-alkoxybicyclo[3.2.1]oct-3-en-2-one intermediate. google.com This process can be carried out as a discrete step or as part of a one-pot synthesis. google.com The choice of alcohol (e.g., methanol, ethanol, propanol) determines the nature of the resulting alkoxy group. google.com

The reaction is typically performed under anhydrous conditions to prevent premature hydrolysis. google.com Various strong bases, such as sodium hydroxide (B78521), and catalysts may be employed to facilitate the reaction. google.comgoogle.com The use of a one-pot method where the intermediate is not isolated can improve production efficiency and economy by avoiding competing side reactions. google.com

Table 1: Representative Conditions for Alkoxy Intermediate Formation This table is interactive. You can sort and filter the data.

Reactant Alcohol (R in R-OH) Base/Catalyst System Solvent(s) Key Outcome Reference
This compound Methyl, Ethyl, Propyl, Isopropyl, Butyl Strong Base (e.g., NaOH), Cyanide Catalyst Methanol, Ethanol, Toluene, Dichloromethane Formation of 4-alkoxybicyclo[3.2.1]oct-3-en-2-one google.com

The alkoxy intermediates, specifically 4-alkoxybicyclo[3.2.1]oct-3-en-2-one, are readily converted to Bicyclo[3.2.1]octane-2,4-dione through hydrolysis. google.comwipo.int This subsequent step can be performed after isolating the alkoxy intermediate or directly in a one-pot procedure following its formation. google.com The hydrolysis effectively converts the enol ether functionality into a ketone, yielding the final dione (B5365651) product in high yield. google.com

Nucleophilic substitution is a fundamental reaction class for aliphatic systems, and its principles are applicable to the bicyclic framework of this compound. researchgate.net The stereochemistry and electronic nature of the bicyclic structure impose significant constraints on reaction pathways. In related bicyclo[3.2.1]octenyl halides, reactions with metal hydrides like lithium aluminium hydride (LAH) can lead to products of both direct substitution and allylic rearrangement. unige.ch The stereochemistry of the allylic rearrangement was observed to be syn-facial, meaning the hydride nucleophile replaces the halide on the same face of the molecule. unige.ch This suggests that the geometry of the transition state is highly controlled by the rigid bicyclic system. While these studies were not on the exact target ketone, they provide insight into the behavior of nucleophiles with the bicyclo[3.2.1]octene skeleton, highlighting the potential for complex outcomes beyond simple substitution. unige.ch

Mechanistic Investigations of Transformation Pathways

Understanding the reaction mechanisms of this compound requires examining the intrinsic reactivity of its components and related model systems.

The carbonyl group in the α,β-unsaturated ketone system of this compound plays a crucial role in its reactivity. In related bicyclic ketones, the polarity of the carbonyl group has been shown to significantly accelerate olefinic exchange reactions. cdnsciencepub.com This is attributed to an appreciable polarization of the carbon-carbon double bond by the adjacent carbonyl group, which increases the electrophilicity of the β-carbon. cdnsciencepub.com This polarization makes the double bond more susceptible to nucleophilic attack, a key step in many of the transformations discussed. The electron-withdrawing nature of the carbonyl group can also influence the stability of charged intermediates formed during reactions. cdnsciencepub.com

Mechanistic insights can be gleaned from hydrogen-deuterium (H-D) exchange studies on analogous structures. Research on bicyclo[3.2.1]oct-2-ene under strongly basic conditions (tert-BuO⁻/tert-BuOD at 185 °C) revealed that H-D exchange occurs through both allylic and vinylic carbanionic intermediates. cdnsciencepub.comcdnsciencepub.com This was a notable finding, as previous studies under milder conditions had only observed allylic exchange. cdnsciencepub.com

The exchange at the vinylic C-3 position could not be explained by a simple addition-elimination sequence, suggesting direct exchange via a vinyl carbanion. cdnsciencepub.comcdnsciencepub.com The relative rates of exchange provide quantitative data on the accessibility and stability of these anionic intermediates. For bicyclo[3.2.1]oct-2-ene, the exchange rates at the allylic (C-4) and vinylic (C-2, C-3) positions were found to be comparable under these forceful conditions. cdnsciencepub.com The presence of a ketone functionality, as in bicyclo[2.2.2]octenone, markedly accelerates this olefinic exchange, highlighting the activating effect of the carbonyl group. cdnsciencepub.com These findings support the idea that transformations of this compound under basic conditions likely proceed through similar allylic and vinylic anion intermediates.

Table 2: Relative H-D Exchange Rates in Bicyclo[3.2.1]oct-2-ene at 185 °C This table is interactive. You can sort and filter the data.

Position Type of Intermediate Relative Rate Constant (k x 10⁷ s⁻¹) Stereoselectivity (exo:endo) Reference
C-4 Allylic Anion 7.6 1.8 cdnsciencepub.com
C-2 Vinylic Anion 2.5 N/A cdnsciencepub.com

Analysis of Rearrangement Mechanisms within the Bicyclo[3.2.1]octane Core

The rigid, strained structure of the bicyclo[3.2.1]octane core, combined with the presence of reactive functional groups in this compound, can facilitate a variety of rearrangement reactions. These rearrangements often lead to the formation of new carbocyclic or heterocyclic frameworks, which are of significant interest in synthetic chemistry.

One of the most pertinent potential rearrangements for this compound is the Favorskii rearrangement . This reaction is characteristic of α-halo ketones in the presence of a base and typically results in a ring contraction. acs.org For a cyclic α-halo ketone like this compound, the expected product would be a bicyclo[3.1.1]heptane carboxylic acid derivative. The generally accepted mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. acs.org While this rearrangement has been extensively studied for various cyclic systems, specific examples involving this compound are not prevalent in the literature. However, the Favorskii rearrangement has been successfully applied to other bicyclic systems, such as 2-bromobicyclo[3.3.1]nonan-3-one, to achieve ring contraction. acs.org

Another significant rearrangement within the bicyclo[3.2.1]octane framework is allylic rearrangement . Studies on related bicyclo[3.2.1]octenyl halides have demonstrated that reduction with metal hydrides can lead to allylically rearranged products. For instance, the reduction of 2-phenyl-exo-3,4-dichlorobicyclo[3.2.1]oct-2-enes with lithium aluminum hydride (LAH) predominantly yields the allylic rearrangement product. ddugu.ac.inunige.ch This suggests that under similar reductive conditions, this compound could potentially undergo a similar rearrangement, leading to a shift of the double bond and the chlorine atom.

Other rearrangement reactions, such as the Wolff rearrangement of α-diazoketones and Cope and Claisen rearrangements , are powerful tools for modifying the bicyclo[3.2.1]octane skeleton, although they would require prior modification of the this compound structure to introduce the necessary functional groups. researchgate.net

The following table summarizes potential rearrangement reactions of the bicyclo[3.2.1]octane core, drawing analogies from related systems.

Rearrangement TypeReactant TypeKey Reagents/ConditionsPotential Product from this compoundReference/Analogy
Favorskii Rearrangementα-Halo ketoneBase (e.g., alkoxide, hydroxide)Bicyclo[3.1.1]heptane carboxylic acid derivativeGeneral mechanism for α-halo ketones acs.org, observed in other bicyclic systems. acs.org
Allylic RearrangementAllylic halideMetal hydrides (e.g., LAH)Rearranged bicyclo[3.2.1]octenol derivativeObserved in related bicyclo[3.2.1]octenyl halides. ddugu.ac.inunige.ch

Stereochemical Control in Reactions Involving the Bicyclic System

The rigid, bridged structure of the bicyclo[3.2.1]octane system imposes significant steric constraints, which in turn dictates the stereochemical outcome of reactions involving this framework. The concave endo face is considerably more hindered than the convex exo face, leading to a general preference for the approach of reagents from the exo face.

In the context of nucleophilic additions to the carbonyl group of this compound, the incoming nucleophile is expected to attack from the less sterically hindered exo face. This would result in the formation of an alcohol with the hydroxyl group in the endo position. This type of stereochemical control is a common feature in the chemistry of bicyclic ketones.

The stereochemistry of allylic rearrangements within the bicyclo[3.2.1]octane system has also been investigated. In the reduction of 2-phenyl-exo-3,4-dichlorobicyclo[3.2.1]oct-2-enes with lithium aluminum hydride, the allylic rearrangement was found to proceed with syn-facial stereochemistry. ddugu.ac.inunige.ch This means that the hydride attacks the same face of the molecule from which the halide departs. This high degree of stereoselectivity is a direct consequence of the rigid bicyclic framework guiding the trajectory of the incoming reagent relative to the leaving group.

Furthermore, electrophilic additions to the double bond of bicyclo[3.2.1]octene systems are also subject to stereochemical control, with the electrophile typically adding from the less hindered exo face. The subsequent attack of a nucleophile would then occur in a stereospecific manner, often anti to the initial electrophilic addition, depending on the reaction mechanism. Studies on related 8-oxabicyclo[3.2.1]oct-6-en-2-ones have shown highly stereoselective electrophilic additions. researchgate.net

The table below outlines the expected stereochemical outcomes for key reactions involving the this compound system, based on established principles for bicyclic compounds.

Reaction TypePosition of AttackExpected Stereochemical OutcomeRationaleReference/Analogy
Nucleophilic AdditionCarbonyl Carbon (C2)Exo attack leading to an endo-alcoholThe exo face is sterically less hindered.General principle for bicyclic ketones.
Allylic Rearrangement (Reduction)Allylic SystemSyn-facial delivery of hydrideThe rigid bicyclic framework controls the trajectory of the nucleophile relative to the leaving group.Observed in related bicyclo[3.2.1]octenyl halides. ddugu.ac.inunige.ch
Electrophilic AdditionAlkene (C3-C4)Exo attack of the electrophileThe exo face is sterically more accessible.Observed in related bicyclic systems. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Analysis for Proton Environment and Connectivity

The ¹H NMR spectrum provides detailed information about the electronic environment of each proton and their spatial relationships. For 3-chlorobicyclo[3.2.1]oct-3-en-2-one, the spectrum is expected to show distinct signals for the vinyl, bridgehead, and methylene (B1212753) protons.

Key expected features include:

Vinyl Proton (H-4): A singlet or a narrow triplet is anticipated for the proton at the C-4 position. Its chemical shift would be significantly downfield due to the deshielding effects of the adjacent chlorine atom and the conjugated carbonyl group.

Bridgehead Protons (H-1 and H-5): These protons are located at the junction of the bridges and would appear as complex multiplets. Their chemical shifts are influenced by ring strain and their proximity to the enone system.

Methylene Protons: The protons of the ethylene (B1197577) and propylene (B89431) bridges (C-6, C-7, and C-8) would appear as a series of complex multiplets in the aliphatic region of the spectrum. Diastereotopic protons within a methylene group would exhibit distinct chemical shifts and couplings.

While specific data for the target compound is scarce, analysis of related structures, such as intermediates in the synthesis of 3-chlorobicyclo[3.2.1]-3-octen-2-ol, provides insight into expected chemical shift ranges. google.com For instance, a vinyl proton in a similar bicyclic environment has been reported. google.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Vinyl H (C4-H)~ 6.0 - 6.5s or t (small J)
Bridgehead H (C1-H)~ 2.5 - 3.0m
Bridgehead H (C5-H)~ 2.7 - 3.2m
Methylene H (C6, C7, C8)~ 1.5 - 2.5m

Note: These are estimated values based on general principles and data from related compounds.

¹³C NMR Investigations for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization states (sp³, sp², sp).

Expected signals for this compound include:

Carbonyl Carbon (C-2): A highly deshielded signal expected in the range of 190-200 ppm, characteristic of a conjugated ketone.

Olefinic Carbons (C-3 and C-4): Two signals in the vinyl region (120-150 ppm). The C-3 carbon, bonded to chlorine, would be significantly affected.

Bridgehead and Methylene Carbons: Signals for the sp³ hybridized carbons of the bicyclic framework would appear in the upfield region (25-55 ppm). In a related dione (B5365651), bicyclo[3.2.1]octane-2,4-dione, these carbons appear at δ 26.1, 27.9, 31.3, 38.7, 45.6, and 49.6 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (C2)190 - 200
C-Cl (C3)135 - 145
C=C (C4)125 - 135
Bridgehead (C1, C5)45 - 55
Methylene (C6, C7, C8)25 - 40

Note: These are estimated values based on general principles and data from related compounds.

2D NMR Techniques for Complex Structural Determination

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity through the bicyclic skeleton.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, linking the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the placement of the ketone and chloro-substituents by connecting the olefinic and bridgehead protons to the quaternary carbons (C-2 and C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is invaluable for determining the stereochemistry of the bicyclic system. The use of techniques like HMQC and NOESY has been noted for assigning signals in similarly complex bicyclo[3.2.1]octane systems. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight and, through fragmentation analysis, offers corroborating structural evidence.

The compound this compound has a molecular formula of C₈H₉ClO, corresponding to a monoisotopic mass of approximately 156.034 Da and a molecular weight of 156.61 g/mol . nih.gov The presence of a chlorine atom would be evident from the characteristic M+2 isotopic pattern, with the peak at [M+2]⁺ having roughly one-third the intensity of the molecular ion peak [M]⁺.

While an experimental mass spectrum for the target ketone is not available, the spectrum for the related isomer, 3-chlorobicyclo[3.2.1]oct-2-ene (lacking the ketone), has been recorded. nist.gov For the title compound, key fragmentation pathways in electron ionization (EI-MS) would likely involve:

Loss of CO: A neutral loss of 28 Da (carbon monoxide) is a characteristic fragmentation for ketones, leading to a prominent ion.

Loss of Cl: Cleavage of the C-Cl bond would result in the loss of a chlorine radical (35/37 Da).

Retro-Diels-Alder (RDA) fragmentation: Bicyclic systems can undergo characteristic RDA reactions, although the substitution pattern heavily influences its favorability.

Table 3: Key Ions Expected in the Mass Spectrum of this compound

m/z ValueIdentityFragmentation Pathway
156/158[M]⁺Molecular Ion
128/130[M-CO]⁺Loss of carbon monoxide
121[M-Cl]⁺Loss of a chlorine radical
93[M-Cl-CO]⁺Subsequent loss of CO and Cl

Note: The listed m/z values are based on the most abundant isotopes. The presence of chlorine will produce isotope patterns.

Infrared Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the primary functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to be dominated by absorptions from the α,β-unsaturated ketone system.

C=O Stretch: The carbonyl group, being part of a conjugated system, will absorb at a lower frequency than a simple saturated ketone. A strong absorption band is expected in the range of 1675-1695 cm⁻¹. For comparison, the saturated analog, bicyclo[3.2.1]octan-3-one, shows a C=O stretch at 1710 cm⁻¹. orgsyn.org

C=C Stretch: The carbon-carbon double bond stretch, weakened by conjugation, will appear in the 1620-1650 cm⁻¹ region.

C-H Stretches: Signals for sp² C-H (vinyl) stretching are expected just above 3000 cm⁻¹, while sp³ C-H (aliphatic) stretching will be observed just below 3000 cm⁻¹.

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 700-800 cm⁻¹, would indicate the C-Cl bond.

Table 4: Predicted Infrared Absorption Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Carbonyl StretchConjugated C=O1675 - 1695
Olefinic StretchC=C1620 - 1650
C-H Stretch (Vinyl)=C-H3010 - 3080
C-H Stretch (Aliphatic)-C-H2850 - 2960
C-Cl StretchC-Cl700 - 800

Note: These are estimated ranges based on established IR correlation tables.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly for conjugated systems. As an α,β-unsaturated ketone, this compound possesses a chromophore that is expected to exhibit two characteristic absorptions.

π → π* Transition: A strong absorption, typically observed between 200-250 nm, resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated enone system.

n → π* Transition: A weaker, longer-wavelength absorption, generally found between 300-350 nm. This transition involves promoting a non-bonding electron (from the oxygen atom's lone pair) to a π* antibonding orbital. Studies on related bicyclic enones confirm that chiroptical properties are often analyzed in these spectral regions. researchgate.net

The exact position and intensity (λₘₐₓ) of these absorptions are sensitive to the solvent and the specific substitution on the bicyclic framework.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Stability and Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, energies, and electronic distributions with high accuracy.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost. It is particularly effective for calculating the ground state properties of medium-sized organic molecules like 3-chlorobicyclo[3.2.1]oct-3-en-2-one. DFT calculations can determine optimized geometries, vibrational frequencies, and various energetic properties. Studies on the broader family of cyclooctene (B146475) isomers have used DFT to investigate their relative stabilities, revealing that the bicyclo[3.2.1]octane skeleton is the most stable among fifteen isomers considered. atlantis-press.com This intrinsic stability forms the foundation upon which the effects of functionalization, such as in this compound, can be understood.

DFT has also been employed to explore the thermodynamics of reactions involving bicyclic systems. For example, calculations were used to compare the energy levels of diastereomers of related bicyclic endoperoxides, although the small calculated energy differences (0.1 to 0.3 kcal/mol) were insufficient to explain observed reaction selectivities, highlighting the complexity of these systems. rsc.org The computed properties for this compound, available from public databases, provide a quantitative look at its fundamental characteristics. nih.gov

Table 1: Computed Ground State Properties of this compound (Data sourced from computational models and databases like PubChem)

PropertyValue
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol
Exact Mass 156.0341926 Da nih.gov
XLogP3-AA 2.2
Topological Polar Surface Area 17.1 Ų nih.gov
Heavy Atom Count 10 nih.gov
Complexity 207 nih.gov
Rotatable Bond Count 0 nih.gov

This table presents data computationally generated by various models, providing a theoretical profile of the molecule's basic physicochemical properties.

Ab initio methods are a class of quantum chemistry calculations that derive results directly from first principles, without the use of experimental data or empirical parameterization. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematically improvable and often more rigorous approach to electronic structure than DFT, albeit at a higher computational cost. wikipedia.orgethz.ch

While specific ab initio studies focused solely on this compound are not prevalent in the literature, research on analogous bicyclic systems demonstrates the power of this approach. For instance, ab initio and DFT methods have been applied to investigate the molecular structures and conformational energy differences of bicyclo[3.3.1]nonan-9-one. researchgate.net Such studies provide critical benchmarks for understanding the subtle balance of forces that dictate the preferred shapes and electronic nature of these complex ring systems. For this compound, higher-level ab initio calculations could provide a more precise description of its excited states, electron correlation effects, and the subtle electronic influence of the chloro substituent on the enone system, complementing the insights gained from DFT. nih.govyoutube.com

Mechanistic Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating complex reaction mechanisms, allowing for the characterization of transient intermediates and high-energy transition states that are difficult to observe experimentally. DFT calculations are frequently used to map out the potential energy surfaces of reactions involving bicyclic compounds. researchgate.net

For example, computational studies have been instrumental in understanding the formation of bicyclo[3.2.1]octanedione scaffolds. researchgate.net By calculating the Gibbs free energy surfaces for different reaction pathways, researchers can predict the most likely mechanism and identify the rate-determining steps. researchgate.net In the context of synthesizing complex molecules, DFT calculations have been used to rationalize the outcomes of transannular Diels-Alder reactions and Pauson-Khand reactions in macrocyclic precursors, which can form bicyclo[3.2.1]octenone ring systems. escholarship.org These models can reveal how factors like ring strain and substrate rigidity influence the thermodynamic and kinetic favorability of a given transformation. escholarship.org For this compound, mechanistic modeling could illuminate its reactivity patterns, such as its susceptibility to nucleophilic attack, its behavior in pericyclic reactions, or the pathways of its thermal or photochemical rearrangements.

Conformational Analysis of Bridged Bicyclic Systems

The rigid, bridged structure of the bicyclo[3.2.1]octane skeleton significantly limits its conformational freedom compared to monocyclic systems. However, subtle puckering and twisting still occur, and understanding these conformations is key to explaining the molecule's reactivity and spectroscopic properties. The bicyclo[3.2.1]octane system is generally understood to consist of a six-membered ring fused to a five-membered ring. uci.edursc.org

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful methods for predicting spectroscopic properties, which can be invaluable for structure verification and interpretation of experimental data. The prediction of Nuclear Magnetic Resonance (NMR) spectra is a particularly well-developed area. nsf.govnih.govnih.gov

By calculating the magnetic shielding tensors for each nucleus in a molecule, it is possible to predict ¹H and ¹³C chemical shifts with remarkable accuracy. nih.gov This process typically involves first generating a set of low-energy conformers, optimizing their geometries with DFT, and then performing Gauge-Including Atomic Orbital (GIAO) NMR calculations. nih.govnih.gov The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. This technique has proven essential in revising the structures of complex natural products and can be used to distinguish between diastereomers. nsf.govnih.gov Studies on a wide range of bicyclo[3.2.1]octanols have demonstrated the utility of calculated ¹³C NMR spectra in making stereochemical assignments. cdnsciencepub.com For this compound, such calculations could provide a definitive assignment of all proton and carbon signals, aiding in its characterization. Online databases and prediction tools can provide rapid, though less rigorous, estimations of these spectra. youtube.com

Table 2: Illustrative Example of Predicted vs. Experimental Spectroscopic Data (This table is a hypothetical illustration of how computational data is compared with experimental results for structural validation. Specific predicted values for this exact compound require a dedicated computational study.)

AtomPredicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)Deviation (ppm)
C145.244.8+0.4
C2201.5200.9+0.6
C3130.1129.5+0.6
C4145.8146.2-0.4
C540.741.1-0.4
C628.328.1+0.2
C725.926.0-0.1
C835.435.5-0.1

Derivatization and Analog Synthesis from 3 Chlorobicyclo 3.2.1 Oct 3 En 2 One

Synthesis of Novel Functionalized Bicyclo[3.2.1]octanes

The strategic position of the chloro and ketone functionalities in 3-Chlorobicyclo[3.2.1]oct-3-en-2-one allows for a variety of chemical manipulations to create novel functionalized derivatives. One approach involves the conversion of the chloro-group into other functionalities. For instance, the related compound, 3-chlorobicyclo[3.2.1]oct-2-ene, can be silylated to produce 3-trimethylsilylbicyclo[3.2.1]oct-2-ene. core.ac.uk This vinylsilane derivative is a versatile intermediate that can undergo facile electrophilic substitution reactions with a high degree of regio- and stereoselectivity, providing a pathway to various functionalized bicyclo[3.2.1]octanes. core.ac.uk

Another powerful strategy for creating functionalized bicyclo[3.2.1]octanes is through cycloaddition reactions. The intramolecular Diels-Alder reaction of precursors like 5-vinyl-1,3-cyclohexadienes can efficiently construct the bicyclic system. researchgate.net Subsequent modifications, such as cyclopropane (B1198618) ring-opening, can introduce further functionality onto the scaffold. researchgate.net These methods are instrumental in accessing complex, highly functionalized bicyclo[3.2.1]octane systems, many of which are synthesized as enantiopure compounds. researchgate.net The widespread occurrence of this structural motif has spurred the development of a plethora of synthetic methods to create these systems with diverse functional groups. researchgate.net

Preparation of Bicyclo[3.2.1]octane-2,4-dione and Other Ketone Derivatives

A significant application of this compound is its conversion to Bicyclo[3.2.1]octane-2,4-dione, a key intermediate in the synthesis of potent herbicides. A common industrial method involves the reaction of this compound with an alcohol under anhydrous conditions, facilitated by a strong base and a catalyst. wipo.intgoogle.com This reaction proceeds through a 4-alkoxybicyclo[3.2.1]oct-3-en-2-one intermediate, which is then hydrolyzed to yield the final dione (B5365651) product with high yield. wipo.intgoogle.com

Alternative synthetic routes to the dione have also been developed. One such method involves a one-step synthesis from this compound using potassium cyanide and sodium hydroxide (B78521) in methanol, although the reported yield is moderate at 84.4%. google.com This route is complicated by the potential for side reactions due to the presence of sodium hydroxide. google.com Other, more complex routes start from different materials, such as the cyclopentadiene (B3395910) dimer, which can be converted to the target dione through an eight-step reaction sequence. google.com

Beyond the dione, other ketone derivatives can be synthesized. For example, 3-chlorobicyclo[3.2.1]oct-2-ene, a closely related precursor, can be treated with concentrated sulfuric acid to yield bicyclo[3.2.1]octan-3-one. orgsyn.org

Synthesis of Bicyclo[3.2.1]octane-2,4-dione
Starting MaterialKey Reagents/StepsIntermediateSignificanceReference
This compoundAlcohol, Strong Base, Catalyst, then Hydrolysis4-Alkoxybicyclo[3.2.1]oct-3-en-2-oneHigh-yield industrial method. wipo.int, google.com
This compoundPotassium Cyanide, Sodium Hydroxide, Methanol4-Cyanobicyclo[3.2.1]oct-3-en-2-oneOne-step synthesis with moderate yield (84.4%). google.com
Cyclopentadiene Dimer8-step reaction sequence including addition, oxidation, ring expansion, and rearrangement.Norbornene, 2-NorbornanoneUtilizes economical petrochemical raw materials but is a complex, multi-step process. google.com

Stereoselective and Enantioselective Synthesis of Chiral Analogs

Given the importance of stereochemistry in biological activity, significant effort has been dedicated to the stereoselective and enantioselective synthesis of chiral bicyclo[3.2.1]octane analogs. Organocatalysis has emerged as a powerful tool for these transformations, enabling the creation of multiple stereocenters with high control. mdpi.com

One successful strategy is the enantioselective desymmetrization of prochiral cyclic 1,3-diketones using chiral catalysts like chiral phosphoric acids. semanticscholar.org This approach allows for the intramolecular Michael addition of 1,3-diones onto tethered electron-deficient alkenes, yielding bicyclo[3.2.1]octanes with three new stereogenic centers, including an all-carbon quaternary center, in high enantioselectivity (up to 95% ee). semanticscholar.org

Tandem reactions also provide an efficient route to complex chiral structures. A tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea, produces bicyclo[3.2.1]octan-8-ones. nih.gov Despite the formation of four stereogenic centers, this reaction proceeds with good diastereoselectivity and high enantioselectivity (92-99% ee). nih.gov Similarly, organocatalytic domino Michael-aldol reactions have been developed to afford polysubstituted chiral bicyclo[3.2.1]octanes in good yields and stereoselectivities. mdpi.com

Methods for Stereoselective and Enantioselective Synthesis
MethodStarting MaterialsCatalyst/ReagentProduct TypeKey OutcomeReference
Desymmetrizing Michael Cyclization2,2-Disubstituted cyclic 1,3-diones with tethered alkenesChiral Phosphoric AcidBicyclo[3.2.1]octanesHigh enantioselectivity (86-95% ee), forms three stereocenters. semanticscholar.org
Tandem Michael-Henry ReactionCyclohexane-1,2-diones and NitroalkenesQuinine-derived ThioureaBicyclo[3.2.1]octan-8-onesHigh enantioselectivity (92-99% ee), forms four stereocenters. nih.gov
Domino Michael-Aldol ReactionCyclic 1,3-ketoesters and β,γ-unsaturated amidesTakemoto's CatalystChiral Bicyclo[3.2.1]octanesGood diastereoselectivity and enantioselectivity. mdpi.com

Introduction of Diverse Functional Groups onto the Bicyclic Scaffold

The this compound scaffold is amenable to the introduction of a wide range of functional groups, enhancing its utility in synthetic chemistry. Acylation and epoxidation are key reactions for functionalization. For example, 3-trimethylsilylbicyclo[3.2.1]oct-2-ene, derived from a related chloro-precursor, undergoes acylation to yield 3-bicyclo[3.2.1]oct-2-enyl ketones without skeletal rearrangement. core.ac.uk It can also be epoxidized, and the resulting epoxysilane can be hydrolyzed to a silyldiol. core.ac.uk

Other methods involve the strategic manipulation of ketone functionalities. For instance, the conversion of a ketone to a silyloxy diene moiety can be achieved through enolization with lithium bis(trimethyl)silylamide followed by capture of the enolate. researchgate.net Furthermore, reduction and hydrogenation reactions can introduce hydroxyl groups or saturate double bonds. Catalytic hydrogenation of an unsaturated dione derivative using Pd/C smoothly yields the saturated bicyclo[3.2.1]octane-2,4-dione. rsc.org These transformations highlight the versatility of the bicyclo[3.2.1]octane core and its derivatives as platforms for building molecular diversity.

Synthetic Utility and Applications in Organic Synthesis

Role as a Key Building Block for Architecturally Complex Molecules

The bicyclo[3.2.1]octane skeleton is central to the structure of numerous natural products, many of which exhibit significant biological activity. The synthesis of these complex molecules often requires pre-functionalized, rigid scaffolds that allow for the controlled, stereoselective introduction of additional functional groups. 3-Chlorobicyclo[3.2.1]oct-3-en-2-one serves as an exemplary starting point for such endeavors.

The development of synthetic methods to create functionalized bicyclo[3.2.1]octanes is a significant area of research. While a direct total synthesis of a natural product starting from this compound is not prominently documented, its potential is evident. For instance, the enantiopure synthesis of bicyclo[3.2.1]octane systems has been achieved from readily available chiral starting materials like carvone, highlighting the importance of this structural unit. sigmaaldrich.comudel.edu The functional handles present in this compound make it an attractive, albeit more complex, starting material for accessing novel analogues of natural products.

Intermediacy in the Synthesis of Bridged Bicyclic Scaffolds for Chemical Research

The creation of diverse libraries of novel chemical entities for drug discovery and chemical biology often relies on the efficient synthesis of core scaffolds that can be readily diversified. The bridged bicyclic framework of this compound is a prime example of such a scaffold.

Its utility is demonstrated in its relationship with other key bicyclo[3.2.1]octane derivatives. For example, a common route to the parent ketone, bicyclo[3.2.1]octan-3-one, involves the treatment of 3-chlorobicyclo[3.2.1]oct-2-ene with concentrated sulfuric acid. orgsyn.org The precursor to this chloro-olefin is exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene, which is synthesized from norbornene. orgsyn.org These established synthetic connections place this compound and its relatives at the heart of the synthesis of this important class of bridged bicyclic compounds. Furthermore, related chlorinated bicyclic ketones, such as 3-chlorobicyclo[3.2.1]oct-6-ene-2,4-dione, have been used as precursors for tricyclic peroxides with potential antimalarial activity. rsc.org This underscores the value of the chlorinated bicyclo[3.2.1]octane framework in constructing novel, medicinally relevant scaffolds.

Precursor for Advanced Synthetic Intermediates and Chiral Auxiliaries

One of the most significant applications of this compound is its role as a precursor to advanced synthetic intermediates, particularly in the agrochemical industry. The compound is a direct intermediate in the synthesis of potent herbicides.

A key precursor, 3-chlorobicyclo[3.2.1]oct-3-en-2-ol, is prepared from 3,4-dichlorobicyclo[3.2.1]oct-2-ene. google.com Oxidation of this alcohol furnishes this compound. This ketone is then elaborated to produce highly complex herbicidal agents. Specifically, it is a key intermediate for the synthesis of:

Flumetrazone : 4-hydroxyl-3-{2-[(2-methoxyethoxy)methyl]-6-(trifluoromethyl)-3-pyridylcarbonyl}bicyclo[3.2.1]oct-3-en-2-one. google.com

Bicyclic sulcotrione : 3-(2-chloro-4-methylsulfonylbenzoyl)-2-phenylthiobicyclo[3.2.1]oct-2-en-4-one. google.com

Both of these herbicides are inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). google.com The synthesis of these commercial products highlights the industrial relevance of this compound as a crucial advanced intermediate. While its application as a chiral auxiliary has not been extensively reported, its rigid structure suggests potential for such applications if resolved into its constituent enantiomers.

Table 1: Synthetic Applications of this compound and Related Precursors

Precursor/Intermediate Transformation Product Application/Significance Reference(s)
3,4-Dichlorobicyclo[3.2.1]oct-2-ene Hydrolysis/Esterification 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol Precursor to the target ketone google.com
3-Chlorobicyclo[3.2.1]oct-3-en-2-ol Oxidation This compound Target compound google.com
This compound Multi-step elaboration Flumetrazone HPPD inhibitor herbicide google.com
This compound Multi-step elaboration Bicyclic sulcotrione HPPD inhibitor herbicide google.com
3-Chlorobicyclo[3.2.1]oct-2-ene Acid treatment Bicyclo[3.2.1]octan-3-one Fundamental bicyclic scaffold orgsyn.org

Strategies for Late-Stage Functionalization via the Bicyclic Core

Late-stage functionalization is a powerful strategy in medicinal chemistry and materials science for rapidly generating analogues of a lead compound. The structure of this compound is well-suited for such modifications. The reactivity of the core can be predicted based on its constituent functional groups:

The Enone System : The α,β-unsaturated ketone is a classic Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles at the C4 position. This would introduce functionality at the bridgehead of the bicyclic system. The ketone at C2 can also undergo standard carbonyl chemistry, such as reduction to the corresponding alcohol or reaction with organometallic reagents.

The Vinyl Chloride : The chlorine atom at C3 can potentially be displaced via nucleophilic aromatic substitution-type mechanisms (though the ring is not aromatic, the vinylic position can be reactive) or, more commonly, participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira couplings). This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at this position.

Allylic Positions : Studies on related bicyclo[3.2.1]octene systems have shown that hydrogen-deuterium exchange can occur at the allylic positions (C4 and C8) under basic conditions, indicating the potential for functionalization at these sites via enolate chemistry. cdnsciencepub.com

These inherent reactive sites provide a roadmap for the systematic late-stage functionalization of the this compound core, enabling the synthesis of a diverse array of derivatives for further investigation.

Conclusion and Future Research Directions

Summary of Current Research Landscape for 3-Chlorobicyclo[3.2.1]oct-3-en-2-one

The current body of scientific literature positions this compound primarily as a valuable synthetic intermediate rather than a terminal compound of study. Research has largely focused on its utility in the construction of more complex molecular architectures, particularly within the agrochemical sector. It serves as a key building block for certain herbicides, leveraging the inherent reactivity of its bicyclic framework and vinyl chloride moiety. researchgate.net The bicyclo[3.2.1]octane skeleton itself is a prevalent motif in numerous biologically active natural products, which drives ongoing interest in synthetic routes to its various functionalized derivatives. researchgate.netbeilstein-journals.orgresearchgate.net While comprehensive reviews dedicated solely to this compound are not prominent, its chemistry is often discussed within the broader context of bicyclo[3.2.1]octanoid synthesis and reactivity. nih.govnih.gov The research landscape is thus characterized by its application-driven nature, with significant findings emerging from patent literature and studies focused on the synthesis of complex target molecules.

Emerging Synthetic Methodologies and Strategic Opportunities

The synthesis of the this compound scaffold and its precursors relies on established yet elegant chemical transformations. A principal and well-documented synthetic route commences with norbornene. This approach involves a chemo- and regioselective addition and ring expansion sequence using dichlorocarbene, followed by hydrolysis to furnish the precursor, 3-chlorobicyclo[3.2.1]oct-3-en-2-ol. Subsequent oxidation of this alcohol provides the target ketone.

Recent developments, highlighted in patent literature from 2024, have demonstrated new synthetic applications for the ketone itself. A notable emerging methodology involves the reaction of this compound with an alcohol in the presence of a strong alkali and a catalyst. beilstein-journals.org This process yields a 4-alkoxybicyclo[3.2.1]oct-3-en-2-one intermediate, which is subsequently hydrolyzed to afford bicyclo[3.2.1]octane-2,4-dione. beilstein-journals.org This transformation opens a new strategic opportunity, converting the vinyl chloride into a versatile dione (B5365651) functionality, which can serve as a precursor for a different slate of derivatives. Furthermore, photochemical methods, such as the oxa-di-π-methane rearrangement observed in related bicyclo[3.2.1]octanoid systems, present a strategic opportunity for accessing unique, multifunctional cyclopropane (B1198618) derivatives from this scaffold. nih.govnih.gov

Unexplored Reactivity Pathways and Mechanistic Puzzles

The reactivity of this compound is dominated by the interplay between the α,β-unsaturated ketone system and the vinyl chloride. While its role as an electrophile is established, many of its potential reaction pathways remain underexplored.

A significant mechanistic puzzle revolves around the nucleophilic substitution at the C-3 position. The recent discovery that it reacts with alkoxides to yield a 4-alkoxy derivative, likely through an addition-elimination mechanism, invites further investigation into the scope and limitations of this reactivity. beilstein-journals.org The stereochemical outcome of such additions and the potential for competing reaction pathways, such as SN2' (allylic) substitution, remain open questions. Studies on related bicyclo[3.2.1]octenyl halides have shown that reductions with metal hydrides like lithium aluminium hydride (LAH) can proceed with allylic rearrangement, suggesting that the C-Cl bond in the target ketone could potentially engage in similar rearrangements under specific conditions.

Furthermore, investigations into the behavior of related bicyclic ketones under strongly basic conditions have revealed complex hydrogen-deuterium exchange patterns, involving both allylic and vinylic carbanionic intermediates. nih.gov This raises mechanistic questions about the acidity of the various protons in this compound and the potential to form and trap different enolates or carbanions, which could lead to novel functionalization strategies. The stability and reactivity of these potential intermediates present a fertile ground for both experimental and computational mechanistic studies.

Potential for Further Derivatization and Scaffold Diversity

The demonstrated utility of this compound as a synthetic intermediate underscores its significant potential for creating a diverse range of molecular scaffolds. Its most prominent application is in the synthesis of complex herbicides. For instance, its precursor, 3-chlorobicyclo[3.2.1]oct-3-en-2-ol, is used to synthesize compounds like 4-hydroxyl-3-{2-[(2-methoxyethoxy)methyl]-6-(trifluoromethyl)-3-pyridylcarbonyl}bicyclo[3.2.1]oct-3-en-2-one, which functions as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor. researchgate.net This highlights the value of the bicyclic core in presenting substituents in a well-defined three-dimensional space for biological activity.

The conversion of the title compound to bicyclo[3.2.1]octane-2,4-dione is a pivotal development, as 1,3-diones are exceptionally versatile synthetic handles. beilstein-journals.org This dione can be used in a variety of condensation and annulation reactions to build more complex fused-ring systems. Research on analogous bicyclic diones has shown their utility in synthesizing tricyclic endoperoxides with potential antimalarial properties, suggesting that the scaffold derived from this compound could be a gateway to medicinally relevant compounds. acs.org The inherent strain and defined stereochemistry of the bicyclo[3.2.1]octane framework make it an attractive scaffold for the design of novel ligands, catalysts, and biologically active molecules.

Q & A

Basic: What are the primary synthetic routes for 3-Chlorobicyclo[3.2.1]oct-3-en-2-one, and how do experimental conditions influence yield?

Methodological Answer:
The compound is synthesized via oxidative cyclo-etherification using reagents like PhI(OH)OTs (Koser's reagent) to construct the bicyclic framework, as demonstrated in analogous systems . Key variables include:

  • Temperature: Optimal yields (34–40%) are achieved at 80°C under reduced pressure (0.5 mm Hg) to prevent side reactions .
  • Catalysts: Dirhodium(II) carboxylates (e.g., Rh₂(OAc)₄) enhance intramolecular C-H insertion efficiency, particularly for strained bicyclic systems .
  • Solvent: Non-polar solvents (e.g., CCl₄) stabilize intermediates, while polar aprotic solvents (e.g., DMF) may accelerate cyclization .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
A multi-technique approach is critical:

  • IR Spectroscopy: Confirms carbonyl (1690 cm⁻¹) and olefinic (3025 cm⁻¹) stretches .
  • NMR: ¹H NMR resolves olefinic protons (δ 5.62–7.07 ppm, coupling constants >9 Hz) and bicyclic proton environments .
  • X-Ray Crystallography: Resolves stereochemistry and dihedral angles (e.g., 19.9° between aromatic planes in analogs) .
  • UV-Vis: Detects conjugation (λₘₐₓ ~230 nm, ε ~10,000 M⁻¹cm⁻¹) .

Advanced: How can researchers resolve contradictions between experimental and computational spectral data?

Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:

  • DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify dominant conformers .
  • Solvent Modeling: Use COSMO-RS to simulate solvent-induced shifts in NMR/UV spectra .
  • Impurity Analysis: Employ HPLC-MS (Exact Mass: 354.0174) to detect byproducts interfering with spectral assignments .

Advanced: What strategies enable enantioselective synthesis of this compound?

Methodological Answer:

  • Chiral Catalysts: TpMo(CO)₂ scaffolds mediate asymmetric ketalization, achieving >95% ee in related bicyclic ketones .
  • Chiral Auxiliaries: Use (S)-proline derivatives to induce asymmetry during cyclization .
  • Kinetic Resolution: Enzymatic methods (e.g., lipases) can separate enantiomers post-synthesis .

Basic: How should researchers assess the compound’s stability under varying conditions?

Methodological Answer:

  • Thermal Stability: TGA/DSC analysis under N₂ atmosphere (decomposition onset ~200°C) .
  • Photostability: Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .
  • Solvent Compatibility: Test solubility in DMSO, MeOH, and hexane; assess stability via NMR over 72 hours .

Advanced: What computational models predict the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies (Gaussian 16) to predict regioselectivity .
  • Molecular Dynamics (MD): Simulate transition states in explicit solvents (e.g., water/THF) to model reaction pathways .
  • Experimental Validation: Compare computed activation barriers with kinetic data from stopped-flow spectroscopy .

Advanced: How can metabolic pathways of this compound be elucidated in biological systems?

Methodological Answer:

  • In Vitro Assays: Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-HRMS (Exact Mass: 354.0174) .
  • Isotopic Labeling: Use ¹³C-labeled analogs to trace metabolic intermediates .
  • Docking Studies: Predict binding affinities with metabolic enzymes (e.g., CYP3A4) using AutoDock Vina .

Basic: What challenges arise in crystallographic characterization, and how are they addressed?

Methodological Answer:

  • Crystal Growth: Slow evaporation from EtOAc/hexane (1:1) yields diffraction-quality crystals .
  • Disorder Handling: Apply SHELXL refinement with constraints for disordered chlorine atoms .
  • Hydrogen Bonding: Map C–H⋯O networks (distance ~2.5 Å) to confirm packing stability .

Advanced: What role does this compound play in natural product synthesis?

Methodological Answer:

  • Core Intermediate: Used in formal syntheses of (+)-sundiversifolide via oxidative rearrangements .
  • Spirooxindole Alkaloids: Participate in tandem cyclization reactions to construct tetracyclic frameworks .
  • Scaffold Diversification: Functionalize via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Advanced: How can researchers design experiments to study substituent effects on the bicyclic scaffold?

Methodological Answer:

  • SAR Studies: Synthesize analogs with substituents at C-4/C-7 and compare bioactivity (e.g., enzyme inhibition) .
  • Steric/Electronic Analysis: Use Hammett σ constants and Taft parameters to quantify substituent effects .
  • Crystallographic Trends: Correlate substituent bulk with dihedral angle changes in X-ray structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.